molecular formula C14H15N3O3 B12805409 3-Benzyl-5-methyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazine-6,8(5H,7H)-dione CAS No. 13922-59-3

3-Benzyl-5-methyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazine-6,8(5H,7H)-dione

Cat. No.: B12805409
CAS No.: 13922-59-3
M. Wt: 273.29 g/mol
InChI Key: ZQZIGZNGQHBUIN-UHFFFAOYSA-N
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Description

The compound “W7PYZ2JZU3” is known as 3-benzyl-5-methyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazine-6,8(5H,7H)-dione. It is a heterocyclic compound with a molecular formula of C14H15N3O3. This compound is characterized by its unique structure, which includes a pyrimido-oxazine ring system, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-methyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazine-6,8(5H,7H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with methyl acetoacetate to form an intermediate, which then undergoes cyclization with urea under acidic conditions to yield the desired compound.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques such as recrystallization or chromatography to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5-methyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazine-6,8(5H,7H)-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-benzyl-5-methyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazine-6,8(5H,7H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-benzyl-5-methyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazine-6,8(5H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-5-methyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazine-6,8(5H,7H)-dione can be compared with other heterocyclic compounds such as:
    • 3-benzyl-5-methyl-2H-pyrimidin-4-one
    • 3-benzyl-5-methyl-2H-oxazine-4-one

Uniqueness

What sets this compound apart is its unique pyrimido-oxazine ring system, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

CAS No.

13922-59-3

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

3-benzyl-5-methyl-2,4-dihydropyrimido[4,5-e][1,3]oxazine-6,8-dione

InChI

InChI=1S/C14H15N3O3/c1-16-11-8-17(7-10-5-3-2-4-6-10)9-20-12(11)13(18)15-14(16)19/h2-6H,7-9H2,1H3,(H,15,18,19)

InChI Key

ZQZIGZNGQHBUIN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)OCN(C2)CC3=CC=CC=C3

Origin of Product

United States

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